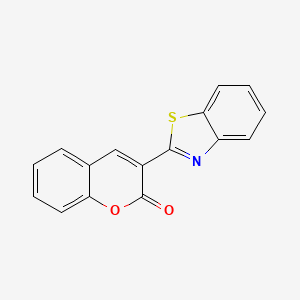

3-(2-Benzothiazolyl)coumarine

Vue d'ensemble

Description

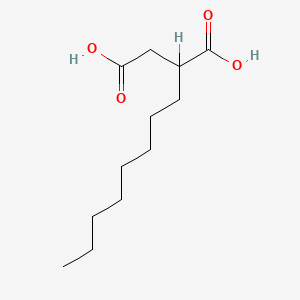

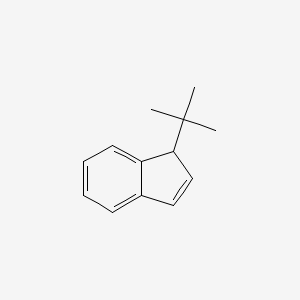

3-(2-Benzothiazolyl)coumarin is a useful research compound. Its molecular formula is C16H9NO2S and its molecular weight is 279.3 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2-Benzothiazolyl)coumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Benzothiazolyl)coumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Benzothiazolyl)coumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Colorants fluorescents pour tissus en polyester

Des composés de 3-(2-Benzothiazolyl)coumarine ont été synthétisés et utilisés comme colorants fluorescents pour les tissus en polyester . Ces colorants sont créés par une simple réaction de condensation et leurs structures chimiques sont analysées à l'aide de techniques telles que FT-IR, 1H-NMR, Mass et UV/Vis. Les tissus teints présentent une forte solidité des couleurs et une bonne résistance à la lumière, à la transpiration et au lavage, ce qui les rend adaptés aux applications textiles où la durabilité et les couleurs vives sont recherchées .

Méthodes de synthèse et nouvelles applications

Les dérivés de la coumarine, y compris la this compound, sont explorés pour leurs méthodes de synthèse et leurs nouvelles applications dans la recherche scientifique . Ces composés sont importants pour leurs activités biologiques et leurs propriétés uniques, jouant un rôle crucial dans le développement de nouveaux médicaments. Le chapitre d'IntechOpen traite de diverses méthodes de construction en un seul pot pour les dérivés de la coumarine et de leurs récentes bio-applications .

Inhibiteurs de MEK1 dans la recherche sur le cancer

Certains dérivés de la 3-Benzothiazol-2-yl coumarine ont été évalués comme inhibiteurs de MEK1, qui sont importants dans la recherche sur le cancer . Des études de docking moléculaire suggèrent que l'interaction de ces composés avec l'enzyme MEK1 pourrait être bénéfique pour l'activité, indiquant leur potentiel comme agents thérapeutiques en oncologie .

Mécanisme D'action

Target of Action

3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6 (C6), is a chromophore of the highly conjugated coplanar molecule . It is primarily used as a fluorescent dye for staining polymer particles, organelles, or medical materials . It has also been employed as a high-gain medium in tunable and amplifier lasers .

Mode of Action

The mode of action of 3-(2-Benzothiazolyl)coumarin is primarily through its optical properties . It has been identified and employed as a fluorescent dye for staining organelles or medical materials . The compound’s interaction with its targets results in fluorescence in visible light, significant Stokes shifts, and high quantum yields .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Benzothiazolyl)coumarin are primarily related to its use as a fluorogenic probe for the detection of phenols . It has been shown to be useful in detecting the hydrolysis of phenolic compounds, such as coumarin derivatives .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability.

Result of Action

The result of the action of 3-(2-Benzothiazolyl)coumarin is the generation of fluorescence, which is used for staining and detection purposes . Its optical properties have been shown to be influenced by the annealing temperature .

Action Environment

The action of 3-(2-Benzothiazolyl)coumarin can be influenced by environmental factors. For instance, the optical properties of C6 thin films were shown to be influenced by the annealing temperature . This suggests that the compound’s action, efficacy, and stability may be affected by temperature and other environmental conditions.

Analyse Biochimique

Biochemical Properties

3-(2-Benzothiazolyl)coumarin has been shown to have interesting and promising optical features, such as fluorescence in visible light, significant Stokes shifts, and high quantum yields . It has been used as a fluorescent dye for staining polymer particles, organelles, or materials used in medicine .

Cellular Effects

The cellular effects of 3-(2-Benzothiazolyl)coumarin are primarily related to its optical properties. As a fluorescent dye, it can be used to stain organelles or medical materials, providing a useful tool for visualizing cellular structures .

Molecular Mechanism

The molecular mechanism of 3-(2-Benzothiazolyl)coumarin is primarily related to its optical properties. Its fluorescence properties allow it to be used as a dye, enabling the visualization of cellular structures .

Temporal Effects in Laboratory Settings

The structural and optical properties of thermally evaporated 3-(2-Benzothiazolyl)coumarin thin films on a pre-cleaned quartz substrate were studied as a function of the annealing temperature . The estimated optical band gap was decreased from 2.12 eV to 2.01 eV as the annealing temperature was increased .

Metabolic Pathways

Coumarins are known to be metabolized by hydroxylation at various positions, with the most common routes of hydroxylation being at positions 7 and 3 .

Transport and Distribution

As a fluorescent dye, it can be used to stain various cellular structures, suggesting that it can be distributed throughout the cell .

Subcellular Localization

As a fluorescent dye, it can be used to stain various cellular structures, suggesting that it can localize to various subcellular compartments .

Propriétés

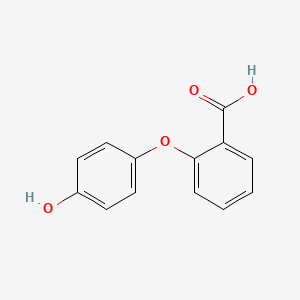

IUPAC Name |

3-(1,3-benzothiazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2S/c18-16-11(9-10-5-1-3-7-13(10)19-16)15-17-12-6-2-4-8-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZRPGPWSFZJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327917 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-98-0 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic methods for producing 3-(2-Benzothiazolyl)coumarins?

A1: Several methods for synthesizing 3-(2-Benzothiazolyl)coumarins have been explored. One common approach involves a one-pot reaction using 2-benzothiazolylacetonitrile and 2-hydroxybenzaldehydes in ethanol with a catalytic amount of NaOH. [, ] Another method utilizes an uncatalyzed Knoevenagel condensation of 2-cyanomethylbenzothiazole with aromatic aldehydes, leading to the formation of 3-aryl-2-(2-benzothiazolyl)-acrylonitriles and 3-(2-benzothiazolyl)-coumarin imines. []

Q2: How does the structure of 3-(2-Benzothiazolyl)coumarin derivatives influence their application as fluorescent dyes?

A2: Research indicates that the length of the carbon chain at the 7-position of the coumarin ring in 3-(2-Benzothiazolyl)coumarin dyes directly impacts their color strength. Specifically, increasing the number of carbons leads to enhanced color strength when applied to polyester fabrics. []

Q3: What analytical techniques are typically employed to characterize 3-(2-Benzothiazolyl)coumarin and its derivatives?

A3: Commonly used techniques for structural characterization include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), mass spectrometry (MS), and ultraviolet-visible spectroscopy (UV/Vis). These methods provide valuable information regarding the chemical structure and color characteristics of the synthesized compounds. []

Q4: Has there been any research on the fluorescence properties of 3-(2-Benzothiazolyl)coumarins?

A4: Yes, studies have investigated the fluorimetric properties of 3-(2-Benzothiazolyl)coumarins. [] This area of research explores the potential of these compounds in applications such as fluorescent probes and sensors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Vinyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1615508.png)

![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)